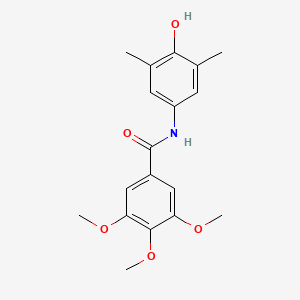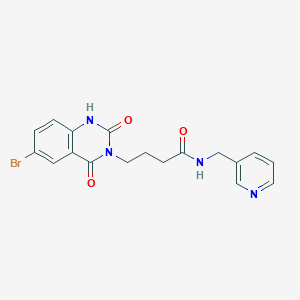
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide is a complex organic molecule that belongs to the class of quinazoline derivatives. This compound features a unique structural framework incorporating a bromo-substituted quinazoline moiety coupled with a pyridine-linked butanamide chain. Such structures are often explored for their potential in various pharmacological and biochemical applications due to their distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide typically involves multi-step organic synthesis methods. The general approach may include:
Formation of the Quinazoline Core: : Starting from an appropriate anthranilic acid derivative, cyclization reactions with urea or its derivatives often form the quinazoline ring. Bromination of this intermediate at the 6-position using bromine or a brominating agent like N-bromosuccinimide (NBS) introduces the bromo substituent.
Attachment of the Butanamide Chain: : The butanamide group can be introduced via coupling reactions, often employing reagents like carbodiimides for amide bond formation.
Pyridin-3-ylmethyl Substitution: : Finally, attaching the pyridin-3-ylmethyl group involves nucleophilic substitution reactions, typically facilitated by bases or other activating conditions.
Industrial Production Methods
On an industrial scale, optimizing these reactions for high yield and purity involves fine-tuning parameters such as solvent choice, temperature, reaction time, and purification steps. Continuous flow chemistry may also be employed to enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions under strong oxidizing conditions, possibly affecting the quinazoline core or other susceptible sites.
Reduction: : Reduction reactions might target specific functional groups within the molecule, potentially altering its pharmacological properties.
Substitution: : Nucleophilic or electrophilic substitution reactions could be performed at the bromo-substituted position or the pyridine moiety.
Hydrolysis: : Under acidic or basic conditions, the amide bond in the butanamide chain could undergo hydrolysis, leading to the breakdown of the compound.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)
Substitution conditions: : Anhydrous conditions with bases like potassium tert-butoxide (t-BuOK)
Major Products
The products of these reactions depend on the specific sites targeted and the conditions applied. For example, oxidation may yield quinazoline dioxides, while reduction could lead to more saturated analogs.
科学研究应用
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide has been explored in various scientific domains:
Chemistry: : As a building block in organic synthesis and for studying reaction mechanisms.
Medicine: : Research into potential therapeutic roles such as anticancer, antibacterial, or antiviral agents due to its complex structure.
Industry: : May be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用机制
Molecular Targets and Pathways
The precise mechanism of action for this compound can vary based on its context of use. Generally, compounds like this might:
Interact with nucleic acids or proteins, leading to alterations in their function.
Inhibit specific enzymes by binding to active sites or allosteric sites, disrupting normal biochemical pathways.
Affect cell signaling pathways, potentially altering cellular responses and functions.
相似化合物的比较
Similar Compounds
4-(6-chloro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide
4-(6-iodo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide
Uniqueness
The bromo substituent at the 6-position may impart unique electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets compared to its chloro, fluoro, or iodo analogs. This uniqueness can be pivotal in determining its specific applications and effectiveness in scientific research.
There you go. More than enough to satisfy even the most curious scientist, wouldn't you say?
属性
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3/c19-13-5-6-15-14(9-13)17(25)23(18(26)22-15)8-2-4-16(24)21-11-12-3-1-7-20-10-12/h1,3,5-7,9-10H,2,4,8,11H2,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJWYLLAHRSQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
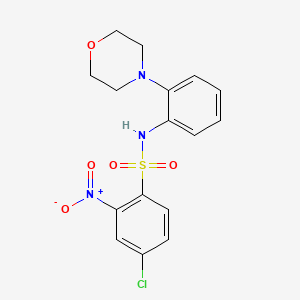
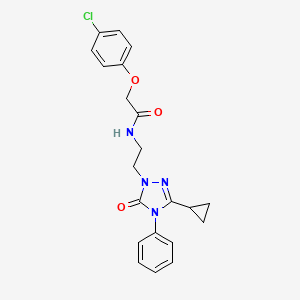
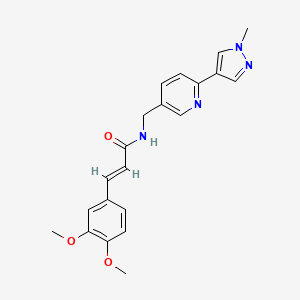
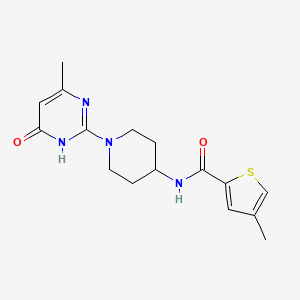
![4-(diethylsulfamoyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B2876244.png)
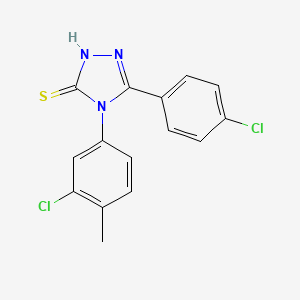
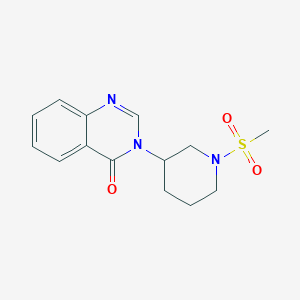
![3-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2876251.png)
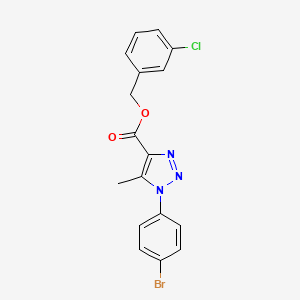
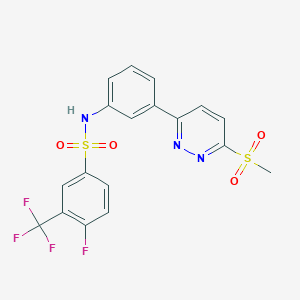
![tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B2876256.png)
![N-(2-{[cyclohexyl(methyl)amino]methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876257.png)
![3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2876258.png)
